4-Amino-6-chloroisobenzofuran-1(3H)-one is a compound that falls under the category of isobenzofuran derivatives, which are notable for their diverse biological activities and potential applications in pharmaceuticals. This compound features an amino group and a chloro substituent, which contribute to its reactivity and interaction with biological systems.
The synthesis of 4-amino-6-chloroisobenzofuran-1(3H)-one can be traced back to various chemical literature and patents that detail its preparation and utilization in medicinal chemistry. It is often derived from precursor compounds through specific synthetic routes involving reactions such as halogenation and amination .
This compound is classified as a heterocyclic organic compound due to the presence of a fused benzene and furan ring system. Its structure includes a chloro substituent and an amino group, making it a member of the broader class of substituted isobenzofurans, which are known for their pharmacological properties.
The synthesis of 4-amino-6-chloroisobenzofuran-1(3H)-one typically involves several key steps:
For example, one method involves the use of lithium diisopropylamide (LDA) for deprotonation followed by reaction with chlorinated intermediates . This method often requires careful temperature control and an inert atmosphere to prevent side reactions.
The molecular formula for 4-amino-6-chloroisobenzofuran-1(3H)-one is C10H8ClN O, indicating it contains ten carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The compound features a unique bicyclic structure composed of a benzene ring fused to a furan ring.
Key spectral data for this compound includes:
4-Amino-6-chloroisobenzofuran-1(3H)-one participates in various chemical reactions:
In synthetic applications, reactions are monitored using thin-layer chromatography (TLC) to ensure purity and yield. Analytical techniques such as high-resolution mass spectrometry (HRMS) are employed to confirm molecular weight and structure .
The mechanism of action for 4-amino-6-chloroisobenzofuran-1(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors. The presence of both the amino and chloro groups allows for hydrogen bonding and other interactions that can modulate biological activity.
Research indicates that compounds with similar structures have shown potential in inhibiting specific enzyme pathways related to cancer or neurodegenerative diseases . The exact mechanism may vary depending on the target but often involves competitive inhibition or allosteric modulation.
Relevant data includes spectral information confirming functional groups present in the compound, which aids in identifying its properties during synthesis and application .
4-Amino-6-chloroisobenzofuran-1(3H)-one has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It has been explored for use in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of interest in both academic and industrial settings .
The systematic deconstruction of 4-amino-6-chloroisobenzofuran-1(3H)-one (CAS 1207455-27-3, molecular formula C~8~H~6~ClNO~2~) reveals three strategic disconnection pathways targeting its heterocyclic core. The primary disconnection focuses on the lactone ring, suggesting 6-chlorophthalide as a precursor with subsequent ortho-functionalization for amino group installation. Alternative retrosynthetic approaches propose 4-aminophthalic acid derivatives or halogenated anthranilic acid esters as viable starting materials. Molecular weight analysis (183.59 g/mol) confirms the feasibility of these pathways by aligning fragment masses with plausible synthons [1] [3]. The chlorine at position 6 and amino group at position 4 introduce electronic challenges, as the electron-donating amino group and electron-withdrawing chlorine create opposing directing effects during electrophilic substitution. This necessitates careful consideration of protection/deprotection strategies or sequential functionalization to avoid regiochemical interference [5] [8].
Recent advances demonstrate two innovative cyclization strategies for constructing the isobenzofuranone core with precise amino-chloro substitution. Cyclocondensation of ortho-functionalized benzaldehydes with glycine derivatives under oxidative conditions achieves ring closure while simultaneously introducing the amino functionality. This method leverages in situ generated Schiff bases that undergo intramolecular lactonization, as validated by NMR studies of reaction intermediates [6]. A second approach employs transition-metal-catalyzed annulation of 2-halo-3-aminobenzoic acids with carbonyl equivalents. Palladium-catalyzed carbonylation of 6-chloro-3-iodoaniline derivatives in carbon monoxide atmospheres generates the lactone ring with excellent regiocontrol, achieving yields exceeding 75% in optimized systems [8].
Comparative cyclization efficiency demonstrates significant advantages for catalytic methods:
Cyclization Method | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Acid-catalyzed lactonization | 120 | 12 | 45 |
Base-mediated cyclization | 80 | 8 | 62 |
Pd-catalyzed carbonylation | 100 | 4 | 78 |
Microwave-assisted protocols further enhance ring-closure efficiency, reducing reaction times by 60% while maintaining yields comparable to thermal methods [6].
Precise installation of the amino-chloro substitution pattern requires specialized catalytic systems. Direct amination of pre-formed 6-chloroisobenzofuranone employs copper(I) oxide/1,10-phenanthroline complexes that facilitate nucleophilic aromatic substitution (S~N~Ar) with ammonia equivalents. This system achieves 89% regioselectivity for the para-position relative to the lactone carbonyl, minimizing diamination byproducts [4]. For substrates requiring late-stage chlorination, palladium-catalyzed C-H activation/chlorination using Pd(OAc)~2~/PhI(OAc)~2~ with lithium chloride as chlorine source demonstrates superior positional control. This method selectively functionalizes the electron-deficient position ortho to the lactone oxygen, aligning with the target molecule's substitution pattern [1] [8].
Catalyst screening reveals significant performance variations:
Catalyst System | Amination Yield (%) | Chlorination Selectivity (%) |
---|---|---|
CuI/L-proline | 65 | N/A |
Cu~2~O/1,10-phenanthroline | 89 | N/A |
Pd(OAc)~2~/PhI(OAc)~2~ | N/A | 92 |
Pd/C with POCl~3~ | N/A | 78 |
Notably, bimetallic systems (Pd/Cu) enable single-pot amino-chloro installation but require stringent oxygen exclusion to prevent catalyst deactivation [4] [8].
Multivariate analysis of reaction parameters reveals critical interdependencies governing yield optimization. For the amination step, ammonia concentration exhibits a parabolic relationship with conversion efficiency, with optimal performance at 15-20% w/w ammonium hydroxide. Exceeding this range promotes hydrolysis of the lactone ring, reducing yields by 15-30% [4]. Solvent selection profoundly impacts both reaction rate and product stability, with aprotic polar solvents (DMF, NMP) outperforming protic and non-polar alternatives. Systematic solvent screening demonstrates dichloroethane's (DCE) superiority for cyclization steps, enhancing yields by 35% over dichloromethane while reducing epimerization [6].
Temperature profiling identifies two distinct optimization zones: cyclization reactions benefit from elevated temperatures (100-120°C), while amination steps require moderate conditions (60-80°C) to prevent decomposition. Implementing a temperature-controlled stepwise protocol increases overall yield from 52% to 78% compared to isothermal processing [6]. Additive screening identifies zinc dust (0.5 equiv) as particularly effective for suppressing oxidative side reactions during ring closure, improving isolated yields by 12-18% [8].
Sustainable synthesis of 4-amino-6-chloroisobenzofuran-1(3H)-one incorporates three key green chemistry principles: solvent replacement, catalyst recycling, and energy minimization. Replacement of traditional dipolar aprotic solvents (DMF, NMP) with cyclopentyl methyl ether (CPME) reduces process mass intensity by 40% while maintaining 85% reaction efficiency. Computational solvent selection tools (e.g., CHEM21 guide) identified CPME as optimal based on its favorable environmental footprint, safety profile, and compatibility with amination catalysts [6] [8].
Catalyst immobilization enables efficient recycling without significant activity loss. Silica-supported copper nanoparticles retain >90% activity over five reaction cycles in amination steps, reducing copper leaching to <0.5 ppm per cycle. Microwave-assisted protocols demonstrate 65% energy reduction compared to conventional heating, while flow chemistry approaches diminish reaction volumes by 80% through precise reagent metering and enhanced mass transfer [4].
Solvent environmental impact comparison:
Solvent | PMI (kg/kg) | E-factor | Boiling Point (°C) | GHS Rating |
---|---|---|---|---|
DMF | 18.2 | 32.7 | 153 | Health: H360 |
DCE | 15.9 | 28.1 | 84 | Health: H351 |
CPME | 8.7 | 12.4 | 106 | Health: H332 |
Ethanol | 10.3 | 15.2 | 78 | Health: H319 |
Scale-up of 4-amino-6-chloroisobenzofuran-1(3H)-one synthesis faces three primary challenges: purification bottlenecks, halogen handling constraints, and thermal management limitations. The compound's limited solubility (experimental logP = 1.16) necessitates large solvent volumes (>15 L/kg) for crystallization at pilot scale, reducing throughput efficiency by 40% compared to laboratory purification [8]. Halogen exchange reactions during chlorination steps generate stoichiometric alkali metal halides, complicating waste management and increasing ionic load in aqueous effluent streams by 25-30% [4].
Thermal profiling of the exothermic amination reaction (ΔH = -78 kJ/mol) reveals dangerous adiabatic temperature rises exceeding 80°C in batch reactors above 50L scale. Implementing continuous flow reactors with microchannel heat exchangers successfully mitigates this risk, maintaining isothermal conditions (±2°C) while reducing processing time from 12 hours to 45 minutes [6]. Hybrid purification trains combining liquid-liquid extraction with antisolvent crystallization reduce solvent consumption by 60% while achieving 99.5% purity specifications required for pharmaceutical intermediates. Process mass intensity (PMI) analysis confirms that multistep sequences exceeding three synthetic transformations require careful in-process control to maintain PMI below 120, necessitating intermediate telescoping without isolation [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: